REACTION_CXSMILES
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[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([O:26][CH3:27])[C:23]=1[O:24][CH3:25])[C:18](Cl)=[O:19].C(=O)(O)[O-].[K+]>C1C=CC=CC=1>[CH3:27][O:26][C:22]1[CH:21]=[C:17]([CH:16]=[C:15]([O:14][CH3:13])[C:23]=1[O:24][CH3:25])[C:18]([NH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:12])[CH2:7]2)=[O:19] |f:2.3|
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Name
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|
Quantity
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3.76 g
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Type
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reactant
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Smiles
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NC1=C2CCN(CC2=CC=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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COC=1C=C(C(=O)Cl)C=C(C1OC)OC
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Name
|
|
Quantity
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0.25 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[K+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitated solid was filtered
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Type
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WASH
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Details
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washed with sodium carbonate solution
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Type
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CUSTOM
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Details
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The solid was recrystallized from benzene
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Name
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|
Type
|
product
|
Smiles
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COC=1C=C(C(=O)NC2=C3CCN(CC3=CC=C2)C)C=C(C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |